H3 receptor-MO-1
Description
Historical Context and Discovery
Origins in H3 Receptor Research
The histamine H3 receptor was first identified in 1983 through pharmacological studies on rat brain slices, where histamine was observed to inhibit its own release via autoreceptors. This discovery marked the third histamine receptor subtype (H3), distinct from H1 and H2 receptors. Early ligands like thioperamide (antagonist) and (R)-α-methylhistamine (agonist) were pivotal in characterizing H3 receptor functions, including wakefulness regulation and cognitive modulation.
H3 receptor-MO-1 represents a modern evolution in ligand design. Developed to overcome limitations of imidazole-based compounds (e.g., cytochrome P450 interactions), it belongs to a class of non-imidazole derivatives optimized for selectivity and brain permeability. Its synthesis and characterization were reported in patent literature and pharmacological studies circa the early 2010s, aligning with efforts to target H3 receptors for neurodegenerative diseases.
Properties
CAS No. |
1240914-03-7 |
|---|---|
Molecular Formula |
C₂₀H₂₇N₃O₂ |
Molecular Weight |
341.45 |
IUPAC Name |
4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide |
InChI |
InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1 |
InChI Key |
NJJBLDDRYMCIMQ-XWIAVFTESA-N |
SMILES |
CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Protocol
The preparation of A-349821 begins with the tritiation of the precursor molecule (R,5R)-dimethyl-2,5-dihydro-pyrrol-1-yl)-propoxy]-biphenyl-4-yl}-morpholin-4-yl-methanone. The protocol involves dissolving the precursor (10 mg, 0.024 mmol) in ethyl acetate (2 ml) and introducing palladium on carbon (10%, 11 mg) as a catalyst. The mixture undergoes degassing via freeze–pump–thaw cycles before exposure to tritium gas (0.042 mmol, 2.5 Ci) under atmospheric pressure at room temperature for 2.5 hours. Post-reaction, labile tritium is removed through three successive methanol evaporations, yielding 362 mCi of crude [³H]A-349821.
Critical Parameters:
Purification and Quality Control
The crude product is purified via reversed-phase HPLC using a 20 × 250 mm BHK ODS-W/S column. Initial elution with 43% acetonitrile and 0.1% trifluoroacetic acid isolates the major UV-active fraction (84% radiochemical purity). A secondary purification with 30% acetonitrile enhances purity to >99%, as confirmed by co-elution with non-radioactive A-349821.
Table 1: HPLC Purification Conditions for [³H]A-349821
| Parameter | Initial Purification | Secondary Purification |
|---|---|---|
| Column | BHK ODS-W/S | BHK ODS-W/S |
| Mobile Phase | 43% MeCN, 0.1% TFA | 30% MeCN, 0.1% TFA |
| Flow Rate | 16 ml/min | 16 ml/min |
| Retention Time | 34–38 min | 34–38 min |
| Radiochemical Purity | 84% | >99% |
Structural Analogues and Agonist/Antagonist Design
Histamine Derivatives as H3 Receptor Agonists
Early work on H3 receptor agonists focused on mono- and dialkyl-substituted histamine derivatives. For example, nucleophilic substitution of 4-chloromethyl-1H-imidazole hydrochloride with 2-nitropropane yields intermediates that are hydrogenated to 1-(1H-imidazol-4-yl)-2-methyl-2-propanamine. This compound exhibits agonist activity with an EC₅₀ of 12 nM in presynaptic autoreceptor assays.
Key Reaction Steps:
-
Alkylation : 4-Chloromethylimidazole reacts with deprotonated 2-nitropropane to form a nitroalkane intermediate.
-
Reduction : Catalytic hydrogenation (Raney Ni, 40°C, 27 MPa) converts the nitro group to an amine.
-
Salt Formation : The free base is treated with HCl to yield the hydrochloride salt, enhancing solubility for pharmacological testing.
Table 2: Binding Affinities of H3 Receptor Ligands
| Compound | Ki High-Affinity (nM) | Ki Low-Affinity (nM) | GDP Sensitivity |
|---|---|---|---|
| [³H]A-349821 | 0.8 ± 0.1 | 12.0 ± 1.5 | No |
| Histamine | 4.2 ± 0.3 | 85 ± 6 | Yes |
| Thioperamide | 2.1 ± 0.2 | N/A | No |
Membrane Preparation and Binding Assays
Tissue Homogenization and Fractionation
Rat or human cortical tissues are homogenized in Tris-EDTA buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors. Centrifugation at 40,000 × g for 20 min pellets membrane fractions, which are resuspended in Tris-EDTA (6.25 ml/g wet weight) and stored at −80°C. Protein concentrations are quantified via BCA assay, with typical yields of 600–1000 µg/ml.
Kinetic and Saturation Binding
Association and dissociation kinetics for [³H]A-349821 are measured using C6 cell membranes expressing recombinant H3 receptors. Association assays (0.33–90 min) yield a kobs of 0.12 min⁻¹, while dissociation initiated by 10 µM thioperamide follows a monoexponential decay with a koff of 0.03 min⁻¹.
Chemical Reactions Analysis
H3 receptor-MO-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the core structure of this compound.
Scientific Research Applications
Therapeutic Applications
1. Cognitive Enhancement
- Attention-Deficit Hyperactivity Disorder (ADHD) : H3 receptor antagonists have shown promise in improving cognitive deficits associated with ADHD by enhancing neurotransmitter release, particularly acetylcholine and dopamine, which are crucial for attention and focus .
- Alzheimer's Disease : Research indicates that H3 receptor antagonists can ameliorate cognitive impairments in Alzheimer's models by increasing histaminergic activity and improving synaptic plasticity .
2. Metabolic Disorders
- Obesity : Studies on H3 receptor knockout mice indicate that the disruption of H3 receptor signaling leads to increased food intake and obesity, suggesting that H3 receptor antagonists could be used to regulate appetite and energy expenditure .
- Diabetes : Modulation of the H3 receptor has been linked to insulin sensitivity and glucose metabolism, presenting a potential avenue for diabetes treatment .
3. Neurological Disorders
- Schizophrenia : The upregulation of H3 receptors in patients with schizophrenia has been correlated with cognitive deficits. Antagonists may help in restoring cognitive function by enhancing dopaminergic transmission .
- Epilepsy : The role of H3 receptors in modulating neuronal excitability suggests that antagonists could be beneficial in managing seizures .
4. Pain Management
- Analgesic Effects : H3 receptor antagonists have demonstrated pain-relieving properties in various animal models, indicating their potential use in chronic pain management .
Case Studies
Molecular Dynamics and Pharmacological Insights
Recent studies utilizing molecular dynamics simulations have provided insights into the binding mechanisms of various ligands to the histamine H3 receptor. These investigations reveal that effective ligands often contain specific structural features that enhance their affinity and selectivity for the receptor. For example, compounds with a piperidine or pyrrolidine structure linked to an alkyl chain have shown promising results .
Mechanism of Action
H3 receptor-MO-1 exerts its effects by binding to the histamine H3 receptor, which is a G-protein coupled receptor. This binding modulates the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. The molecular targets involved include the histamine H3 receptor itself and the downstream signaling pathways that regulate neurotransmitter release .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C20H27N3O2
- Molecular Weight : 341.45 g/mol
- CAS Number : 1240914-03-7
- Purity : >98% (HPLC/LCMS-validated)
- Clinical Status: No clinical development reported .
H3 receptor-MO-1 exhibits high selectivity for the H3R, distinguishing it from other histamine receptor subtypes (H1, H2, H4). Its mechanism involves modulating H3R activity, which influences histamine synthesis and release, thereby affecting cognitive and neuropsychiatric pathways .
Comparison with Similar Compounds
The histamine receptor ligand landscape includes agonists, antagonists, and modulators targeting H3R and related subtypes. Below is a detailed comparison of this compound with structurally or functionally analogous compounds.
Table 1: Pharmacological and Structural Comparison
Key Differences:
Mechanism of Action :
- This compound acts as a modulator , implying context-dependent effects (e.g., enhancing or suppressing receptor activity), whereas GSK189254A and Thioperamide are pure antagonists .
- H4 antagonist 1 is an inverse agonist, constitutively suppressing H4R activity .
Species-Specific Pharmacology :
- Thioperamide exhibits species-dependent affinity, with 14-fold lower potency at human H3R (Ki = 58 nM) compared to rat H3R (Ki = 4 nM) . This compound’s species specificity remains uncharacterized in the available evidence.
Therapeutic Focus :
- This compound is studied for CNS disorders , while H4 antagonist 1 targets peripheral immune responses .
- GSK189254A and Thioperamide have broader applications, including neuropathic pain and sleep regulation .
Structural Features :
- This compound’s structure includes a cyclopropyl amide group (inferred from CAS 1240914-03-7), which may enhance CNS penetration. In contrast, Thioperamide has an imidazole ring, common in early-generation H3R ligands .
Table 2: Clinical and Research Status
Critical Analysis of Evidence
- This compound’s Potency : While described as "potent" , exact binding affinity (Ki) or functional activity (EC50/IC50) values are absent in the provided evidence. This contrasts with compounds like Thioperamide, where Ki values are well-documented .
- Structural Diversity: Fluorescent H3R ligands (e.g., from ) demonstrate nanomolar affinities but differ structurally from this compound, emphasizing the chemical diversity of H3R-targeting compounds .
Q & A
Q. What is the molecular structure of H3 receptor-MO-1, and how does its cyclopropane amide derivative influence receptor modulation?
this compound (CHNO) is a cyclopropane amide derivative with a molecular weight of 341.45. Its structure includes a rigid cyclopropane ring, which may enhance binding specificity to the histamine H3 receptor’s orthosteric or allosteric sites. Methodologically, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for structural elucidation, while molecular docking studies can predict interaction dynamics with the receptor’s transmembrane domains .
Q. Which experimental models are appropriate for studying this compound’s role in cognitive disorders?
Zebrafish (Danio rerio) are a validated model for assessing this compound’s effects on behavior and neurotransmitter systems. CRISPR/Cas9-generated H3 receptor knockout zebrafish exhibit altered adaptation to sudden darkness and reduced dopamine/serotonin levels, providing insights into cognitive dysfunction. Rodent models and in vitro GPCR signaling assays (e.g., cAMP accumulation) are also used to evaluate receptor modulation .
Q. How does this compound interact with G-protein coupled receptor (GPCR) signaling pathways?
As a histamine H3 receptor modulator, this compound likely influences Gi/o-protein signaling, inhibiting adenylate cyclase and reducing cAMP production. Functional assays, such as β-arrestin recruitment and calcium flux measurements, can dissect its biased agonism/antagonism properties. Cross-reactivity studies with related GPCRs (e.g., adenosine receptors) are essential to confirm selectivity .
Advanced Research Questions
Q. How can researchers address conflicting data on this compound’s selectivity across GPCR subtypes?
Competitive radioligand binding assays using tritiated histamine or selective antagonists (e.g., pitolisant) are critical for quantifying binding affinity. Concurrently, functional assays (e.g., cAMP or ERK1/2 phosphorylation) should be performed across GPCR subtypes (A, A adenosine receptors) to identify off-target effects. High-throughput screening in GPCR panels further validates specificity .
Q. What methodologies resolve contradictions between this compound’s effects on neurotransmitter levels versus gene expression?
In zebrafish H3 receptor knockouts, monoamine levels (quantified via HPLC) decreased, but qPCR and immunohistochemistry showed unchanged gene/protein expression of dopamine/serotonin pathways. To reconcile this, researchers should integrate metabolomics (e.g., LC-MS) with single-cell RNA sequencing to identify post-transcriptional regulatory mechanisms .
Q. What behavioral assays best evaluate this compound’s impact on neurological adaptation to environmental stimuli?
Zebrafish locomotion tracking under sudden darkness (using video recording at 30 fps) quantifies acute and adaptive responses. Parameters include swimming velocity, thigmotaxis, and latency to habituate. Pharmacological rescue experiments (e.g., co-administering dopamine agonists) can isolate this compound’s role in monoaminergic pathways .
Q. How can in silico modeling optimize this compound’s pharmacokinetic properties for CNS penetration?
Molecular dynamics simulations predict blood-brain barrier (BBB) permeability by analyzing lipophilicity (LogP) and polar surface area. In vitro BBB models (e.g., MDCK-MDR1 cells) validate passive diffusion, while microdialysis in rodents measures brain interstitial fluid concentrations post-administration .
Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity during synthesis?
Quality control requires high-resolution mass spectrometry (HR-MS) and nuclear Overhauser effect (NOE) NMR to confirm purity (>95%) and structural consistency. Functional batch testing in H3 receptor-expressing cell lines (e.g., HEK293T) ensures consistent cAMP inhibition .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
